

Physical and chemical properties of (4S)-1-Boc-4-benzyl-L-proline

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Compound of Interest

Compound Name: (4S)-1-Boc-4-benzyl-L-proline

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An In-Depth Technical Guide to the Physical and Chemical Properties of **(4S)-1-Boc-4-benzyl-L-proline**

Introduction

(4S)-1-Boc-4-benzyl-L-proline is a synthetic derivative of the amino acid L-proline, a class of molecule that plays a critical role in the structure and function of proteins and peptides.^[1] This compound is distinguished by three key structural features: the foundational L-proline scaffold, which imparts significant conformational rigidity; a benzyl group at the 4-position of the pyrrolidine ring, which introduces hydrophobicity and potential for aromatic interactions; and a tert-butoxycarbonyl (Boc) protecting group on the ring's nitrogen atom.

The Boc group is an acid-labile protecting group essential in peptide synthesis, allowing for the sequential addition of amino acids by protecting the amine during coupling reactions and enabling selective removal under mild acidic conditions.^{[2][3]} The unique combination of a constrained backbone and a functionalizable side chain makes **(4S)-1-Boc-4-benzyl-L-proline** and its analogues valuable building blocks in medicinal chemistry and drug discovery. They are used to create structurally diverse peptides and peptidomimetics with tailored biological, pharmaceutical, and physicochemical properties.^{[1][4]} This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and applications for researchers and drug development professionals.

Compound Identification and Structure

Chemical Structure

The structure incorporates a pyrrolidine ring with defined stereochemistry at both the alpha-carbon (C2) and the gamma-carbon (C4), a carboxylic acid, an N-Boc group, and a C4-benzyl substituent.

Figure 1: Chemical Structure of **(4S)-1-Boc-4-benzyl-L-proline**

Nomenclature and Key Identifiers

Proper identification is critical, as several diastereomers exist, such as (4R)-1-Boc-4-benzyl-L-proline. The properties of these isomers can differ significantly.

Identifier	Value	Reference
IUPAC Name	(2S,4S)-1-(tert-butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid	
Common Name	(4S)-1-Boc-4-benzyl-L-proline	
Molecular Formula	C ₁₇ H ₂₃ NO ₄	[5] [6]
Molecular Weight	305.37 g/mol	[5] [6]
Exact Mass	305.162708 g/mol	[6]
CAS Number	153074-95-4 (for the 4R isomer)	[5] [6]

Note: A specific CAS number for the (4S) isomer is not readily available in public databases; the provided CAS number corresponds to its (2S,4R) diastereomer.

Physical Properties

The physical properties of this compound are dictated by its molecular structure, including the bulky, lipophilic Boc and benzyl groups, and the polar carboxylic acid.

Property	Value / Description	Reference
Appearance	Typically a white to off-white powder or crystalline solid.	[7][8]
Melting Point	100-102 °C (for the related (2S,4R) diastereomer).	[6]
Solubility	Generally soluble in organic solvents such as dichloromethane (DCM), methanol, ethyl acetate, and dimethylformamide (DMF). Limited solubility in water.	[8][9]
Optical Rotation	A specific value for the (4S) isomer is not reported, but the related compound Boc-(R)-γ-benzyl-L-proline exhibits an optical rotation of $[\alpha]D20 = -65 \pm 1^\circ$ (c=1 in DCM).	[9]

The presence of the tert-butyl and benzyl groups increases the molecule's nonpolar character, contributing to its solubility in organic solvents, a crucial attribute for its use in solid-phase peptide synthesis (SPPS). Conversely, the carboxylic acid provides a site for hydrogen bonding and potential salt formation, though its influence is moderated by the larger hydrophobic moieties.

Chemical Properties and Reactivity

The reactivity of **(4S)-1-Boc-4-benzyl-L-proline** is centered around its two primary functional groups: the N-Boc protecting group and the C-terminal carboxylic acid.

The Role and Reactivity of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide chemistry, valued for its predictable and selective reactivity.

- Acid Lability: The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), typically in a 20-50% solution in a solvent like dichloromethane (DCM).^[2] This reaction proceeds via a stable tert-butyl carbocation, which is scavenged to form isobutylene and carbon dioxide, leaving the free amine of the proline ring.
- Base and Nucleophile Stability: It is highly stable to basic conditions (e.g., piperidine, NaOH) and resistant to many nucleophiles and hydrazinolysis.^[3] This orthogonality is fundamental to multi-step synthesis, allowing for the deprotection of other protecting groups (e.g., Fmoc) without affecting the Boc-protected amine.
- Hydrogenolysis Stability: The Boc group is stable to catalytic hydrogenation, a method often used to remove benzyl-type protecting groups (like Cbz or benzyl esters).^[3] This allows for selective deprotection strategies when multiple protecting groups are present in a molecule.



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Figure 2: Workflow for the Acid-Catalyzed Deprotection of the N-Boc Group

Reactivity of the Carboxylic Acid

The carboxylic acid at the C2 position is the site for forming new amide (peptide) bonds. For this to occur, it must first be "activated" to create a better leaving group. This is a standard procedure in peptide synthesis, involving reagents such as:

- Carbodiimides: Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).
- Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

Once activated, the carboxylic acid readily reacts with the free amine of another amino acid to form a peptide bond.

Stability and Storage

(4S)-1-Boc-4-benzyl-L-proline is a chemically stable compound under standard laboratory conditions.^[3] For long-term integrity, it should be stored in a cool, dry, and dark environment in a tightly sealed container to prevent degradation from moisture or prolonged exposure to acidic or basic vapors.^{[10][11]}

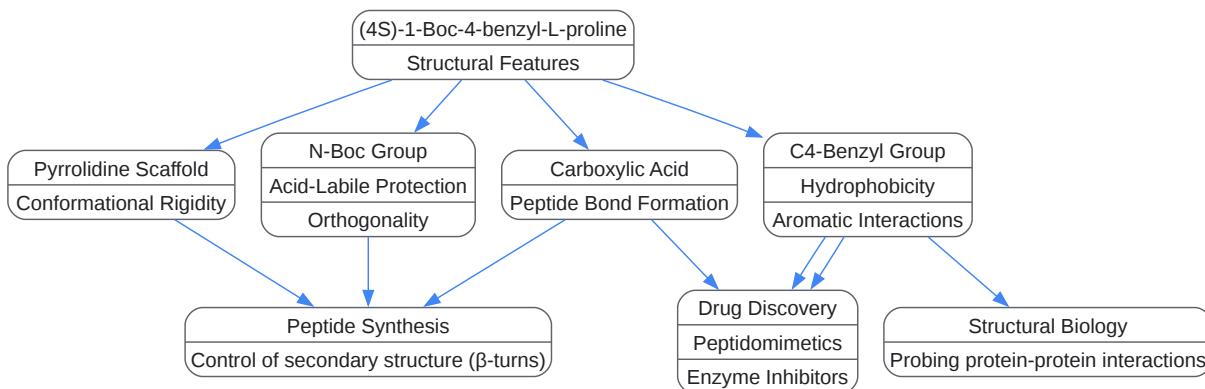
Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity, purity, and structure of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Expected signals include aromatic protons (7.0-7.5 ppm) from the benzyl group, a singlet for the nine protons of the tert-butyl group (~1.4 ppm), and a complex series of multiplets for the diastereotopic protons on the pyrrolidine ring and the benzylic CH₂ group. Due to restricted rotation around the N-Boc amide bond, it is common to observe two distinct sets of signals (rotamers), leading to broadened or duplicated peaks.^[12]
 - ¹³C NMR: Characteristic signals for the carbonyls of the Boc group (~154 ppm) and the carboxylic acid (~175-179 ppm), the quaternary carbon of the Boc group (~80 ppm), aromatic carbons (125-140 ppm), and aliphatic carbons of the pyrrolidine ring are expected.^[13]
- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), strong C=O stretches for the urethane and carboxylic acid groups (~1650-1750 cm⁻¹), and C-H stretches for aromatic and aliphatic groups.^[13]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement consistent with the molecular formula C₁₇H₂₃NO₄.^[12] Common fragmentation patterns include the loss of the Boc group (100 Da) or the tert-butyl group (57 Da).

Applications in Research and Development

The unique structural features of this molecule make it a powerful tool in several scientific domains.



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Figure 3: Relationship between Structural Features and Key Applications

Peptide Synthesis and Structural Biology

Incorporating 4-substituted prolines into a peptide sequence is a proven strategy for modulating its three-dimensional structure.^[4] The rigid pyrrolidine ring restricts the available backbone torsion angles, often inducing specific secondary structures like β -turns. The benzyl group at the 4-position provides a bulky, hydrophobic side chain that can influence peptide folding, enhance stability, and participate in hydrophobic or π -stacking interactions within a protein binding pocket.^{[4][14]}

Medicinal Chemistry and Drug Design

This proline derivative serves as a versatile scaffold in the design of novel therapeutics.^[14] It is particularly useful for creating peptidomimetics, which are molecules that mimic the structure

and function of natural peptides but often have improved pharmacological properties, such as enhanced stability against enzymatic degradation.[15] The benzyl group can be a key pharmacophoric element, interacting with hydrophobic regions of target proteins, making it a valuable building block for developing enzyme inhibitors or receptor antagonists.[9]

Experimental Protocol: N-Boc Deprotection

This protocol describes a standard laboratory procedure for removing the Boc protecting group to yield the free amine, ready for subsequent reactions.

Objective: To cleave the N-Boc group from **(4S)-1-Boc-4-benzyl-L-proline**.

Materials:

- **(4S)-1-Boc-4-benzyl-L-proline**
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

- Dissolution: Dissolve **(4S)-1-Boc-4-benzyl-L-proline** (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
- Cooling: Cool the solution to 0 °C using an ice bath.
- Acid Addition: Slowly add TFA (10-20 eq) to the stirred solution. The amount can be adjusted; often a 25-50% v/v solution of TFA in DCM is used.

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
- Work-up (Optional): If the free base is required, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash carefully with saturated NaHCO_3 solution until the aqueous layer is neutral or basic. Caution: CO_2 evolution.
- Extraction: Wash the organic layer with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure to yield the deprotected product, (4S)-4-benzyl-L-proline. The product is often obtained as a TFA salt if the neutralization step is omitted.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely published, general precautions for similar powdered, non-volatile organic compounds should be followed.

- Hazard Classification: May cause skin, eye, and respiratory irritation as a dust.[\[16\]](#)
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[\[7\]](#)
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [\[16\]](#) Avoid contact with skin and eyes. Practice good laboratory hygiene and wash hands thoroughly after handling.[\[7\]](#)[\[16\]](#)
- Spills and Disposal: In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a sealed container for disposal.[\[16\]](#) Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

(4S)-1-Boc-4-benzyl-L-proline is a highly valuable, synthetically versatile building block for chemists and pharmacologists. Its well-defined stereochemistry, conformationally constrained scaffold, and orthogonal protecting group strategy make it an ideal component for the rational design of complex peptides and small-molecule therapeutics. A thorough understanding of its physical properties, chemical reactivity, and analytical signatures is essential for its effective application in advancing research in structural biology and drug discovery.

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